Welcome to the BenchChem Online Store!
molecular formula C11H10BrCl3O2 B8289598 2,2,2-Trichloroethyl 4-bromomethylphenylacetate

2,2,2-Trichloroethyl 4-bromomethylphenylacetate

Cat. No. B8289598
M. Wt: 360.5 g/mol
InChI Key: BZAVPWFBJMKGOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05998595

Procedure details

4-Bromomethylphenylacetic acid (12) (10.3 g, 44.8 mmol) was suspended in dichloromethane (30 ml). Trifluoroacetic anhydride (9.28 ml, 67.2 mmol) was added at 0° C., and the resulting mixture was stirred for 30 min. Then, 2,2,2-trichloroethanol (6.47 ml, 67.2 mmol) was added dropwise, and the resulting mixture was stirred at room temperature overnight. The reaction mixture was washed with water, saturated aqueous sodium hydrogencarbonate solution and saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give a colorless oil. The oil was left standing overnight to give 2,2,2-trichloroethyl 4-bromomethylphenylacetate (13) as white crystals (15.9 g, yield 98%).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
9.28 mL
Type
reactant
Reaction Step Two
Quantity
6.47 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[Cl:26][C:27]([Cl:31])([Cl:30])[CH2:28]O>ClCCl>[Br:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][C:10]([O:12][CH2:28][C:27]([Cl:31])([Cl:30])[Cl:26])=[O:11])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)CC(=O)O
Step Two
Name
Quantity
9.28 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
6.47 mL
Type
reactant
Smiles
ClC(CO)(Cl)Cl
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The reaction mixture was washed with water, saturated aqueous sodium hydrogencarbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a colorless oil
WAIT
Type
WAIT
Details
The oil was left
WAIT
Type
WAIT
Details
standing overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC1=CC=C(C=C1)CC(=O)OCC(Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.